molecular formula C20H17NO3 B311564 Ethyl 3-(1-naphthoylamino)benzoate

Ethyl 3-(1-naphthoylamino)benzoate

Cat. No.: B311564
M. Wt: 319.4 g/mol
InChI Key: SESQRSYGQJTKGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(1-naphthoylamino)benzoate is a benzoic acid derivative featuring an ethyl ester group at the carboxylic acid position and a 1-naphthoylamino substituent at the 3-position of the aromatic ring. The naphthoyl group introduces steric bulk and extended π-conjugation, which may influence reactivity, solubility, and intermolecular interactions such as hydrogen bonding or aromatic stacking .

Synthesis routes for analogous compounds often involve nucleophilic substitution or condensation reactions. For example, ethyl chloroformate has been used to generate carbamate derivatives of triazoles (e.g., ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate) , while polyphosphoric acid (PPA)-mediated cyclization reactions have produced methyl imidazole carboxylates from benzoylamino precursors . These methods highlight the versatility of benzoate derivatives in constructing heterocyclic systems.

Properties

Molecular Formula

C20H17NO3

Molecular Weight

319.4 g/mol

IUPAC Name

ethyl 3-(naphthalene-1-carbonylamino)benzoate

InChI

InChI=1S/C20H17NO3/c1-2-24-20(23)15-9-5-10-16(13-15)21-19(22)18-12-6-8-14-7-3-4-11-17(14)18/h3-13H,2H2,1H3,(H,21,22)

InChI Key

SESQRSYGQJTKGQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC3=CC=CC=C32

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

Comparison with Similar Compounds

Substituent Impact :

  • Naphthoylamino vs.
  • Amino vs. Dimethylamino: Electron-donating dimethylamino groups (e.g., in ethyl 4-(dimethylamino)benzoate) increase resin polymerization efficiency, whereas naphthoylamino groups may prioritize aromatic interactions over nucleophilicity .
  • Heterocyclic vs. Aliphatic Substituents: Isoxazolylamino groups (I-6501) introduce nitrogen heterocycles, which can modulate solubility and bioactivity .

Physicochemical Properties

Property This compound Ethyl 4-(dimethylamino)benzoate Ethyl benzoylacetate
Solubility Likely low in water due to naphthyl group Higher in polar solvents (dimethylamino enhances polarity) Moderate (β-keto group increases polarity)
Reactivity Susceptible to hydrolysis (ester group); amide stability depends on substituent High reactivity in photopolymerization (e.g., resin cements) Keto-enol tautomerism enables nucleophilic attacks
Thermal Stability Likely high (aromatic stacking) Moderate (amine group may degrade at high temps) Moderate (keto group less stable)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.